2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
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Overview
Description
2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a compound belonging to the thiophene family, characterized by its unique structure comprising three thiophene rings connected by ethenyl groups. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bithiophene-5-carbaldehyde and methyltriphenylphosphonium bromide.
Reaction Conditions: The reaction is carried out under Wittig reaction conditions, where the aldehyde group of 2,2’-bithiophene-5-carbaldehyde reacts with the ylide formed from methyltriphenylphosphonium bromide.
Product Formation: The reaction yields this compound with a moderate yield of around 57%.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thiophenes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and field-effect transistors due to its excellent electronic properties.
Pharmaceuticals: Investigated for its potential as a building block in drug synthesis, particularly for compounds with anti-inflammatory and antimicrobial properties.
Materials Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with molecular targets through its aromatic and electronic properties. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the behavior of materials and biological systems. In organic electronics, its conjugated structure facilitates charge transport and enhances device performance .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with two thiophene rings.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: A thiophene derivative used as an optical brightener.
2-Thiopheneethanol: A thiophene derivative used in the preparation of biologically active compounds.
Uniqueness
2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its extended conjugation and the presence of multiple thiophene rings, which enhance its electronic properties and make it suitable for advanced applications in organic electronics and materials science .
Properties
CAS No. |
143499-84-7 |
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Molecular Formula |
C14H10S3 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C14H10S3/c1-2-10-5-6-13(16-10)14-8-7-12(17-14)11-4-3-9-15-11/h2-9H,1H2 |
InChI Key |
ADTORIPCMAXQFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
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